molecular formula C17H19N5 B2997521 1-[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]-2-methylbenzimidazole CAS No. 2380168-41-0

1-[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]-2-methylbenzimidazole

Cat. No.: B2997521
CAS No.: 2380168-41-0
M. Wt: 293.374
InChI Key: ANDQFSWIKNPNHJ-UHFFFAOYSA-N
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Description

1-[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]-2-methylbenzimidazole is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a benzimidazole core with an azetidine ring and a dimethylpyrimidine moiety, making it an interesting subject for research in medicinal chemistry and materials science.

Properties

IUPAC Name

1-[1-(4,6-dimethylpyrimidin-2-yl)azetidin-3-yl]-2-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5/c1-11-8-12(2)19-17(18-11)21-9-14(10-21)22-13(3)20-15-6-4-5-7-16(15)22/h4-8,14H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDQFSWIKNPNHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CC(C2)N3C(=NC4=CC=CC=C43)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]-2-methylbenzimidazole typically involves multi-step organic reactionsThe final step involves the coupling of the azetidine derivative with a benzimidazole precursor under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]-2-methylbenzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzimidazole compounds .

Scientific Research Applications

1-[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]-2-methylbenzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]-2-methylbenzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to antimicrobial or antifungal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]-2-methylbenzimidazole is unique due to its combination of an azetidine ring with a benzimidazole core and a dimethylpyrimidine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

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